molecular formula C13H18O2 B13002645 2-Isobutoxy-4,6-dimethylbenzaldehyde

2-Isobutoxy-4,6-dimethylbenzaldehyde

Cat. No.: B13002645
M. Wt: 206.28 g/mol
InChI Key: NHZRFKLOVWTHPX-UHFFFAOYSA-N
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Description

2-Isobutoxy-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is characterized by the presence of an isobutoxy group and two methyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-4,6-dimethylbenzaldehyde typically involves the alkylation of 4,6-dimethylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isobutoxy-4,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Isobutoxy-4-methylbenzaldehyde: Similar structure but with one less methyl group.

    4,6-Dimethylbenzaldehyde: Lacks the isobutoxy group.

    2-Isobutoxybenzaldehyde: Lacks the methyl groups.

Uniqueness

2-Isobutoxy-4,6-dimethylbenzaldehyde is unique due to the combination of its isobutoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-13-6-10(3)5-11(4)12(13)7-14/h5-7,9H,8H2,1-4H3

InChI Key

NHZRFKLOVWTHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(C)C)C=O)C

Origin of Product

United States

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